(4R)-4-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Isopropyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazolidines This compound is characterized by a thiadiazolidine ring structure with an isopropyl group attached to the fourth carbon atom The presence of the 1,1-dioxide group indicates that the sulfur atom in the ring is bonded to two oxygen atoms, forming a sulfone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Isopropyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with a suitable thiadiazole precursor in the presence of an oxidizing agent to introduce the sulfone group. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-Isopropyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Isopropyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, ®-4-Isopropyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for applications in polymer science, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-4-Isopropyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The isopropyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Isopropyl-1,2,5-thiadiazolidin-3-one: Lacks the 1,1-dioxide group, resulting in different chemical properties and reactivity.
1,2,5-Thiadiazolidin-3-one 1,1-dioxide: Similar structure but without the isopropyl group, affecting its biological activity and applications.
Uniqueness
®-4-Isopropyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is unique due to the combination of the isopropyl group and the sulfone group This combination imparts specific chemical and biological properties that distinguish it from other related compounds
Properties
IUPAC Name |
(4R)-1,1-dioxo-4-propan-2-yl-1,2,5-thiadiazolidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c1-3(2)4-5(8)7-11(9,10)6-4/h3-4,6H,1-2H3,(H,7,8)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGDYBLGWYGDMM-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NS(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)NS(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.